molecular formula C15H14ClNO2 B562938 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 CAS No. 1189464-84-3

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4

Cat. No. B562938
CAS RN: 1189464-84-3
M. Wt: 279.756
InChI Key: ZTLWJYCDAXUIBK-LNFUJOGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is a chemical compound with the empirical formula C15H14ClNO2 . It has a molecular weight of 275.73 and 279.75 for its deuterated form. This compound is an intermediate in the preparation of the peroxisome proliferator bezafibrate .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 can be represented by the SMILES string ClC1=CC=C (C (NCCC2=CC=C (O)C=C2)=O)C=C1 . This represents the connectivity and arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide-d4 is a solid at room temperature . It is soluble in ethanol, ethyl acetate, methanol, and tetrahydrofuran .

Safety and Hazards

This compound is classified as an eye irritant and skin sensitizer . It has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H317 - May cause an allergic skin reaction, and H319 - Causes serious eye irritation .

properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuterio-N-[2-(4-hydroxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-5-3-12(4-6-13)15(19)17-10-9-11-1-7-14(18)8-2-11/h1-8,18H,9-10H2,(H,17,19)/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLWJYCDAXUIBK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NCCC2=CC=C(C=C2)O)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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